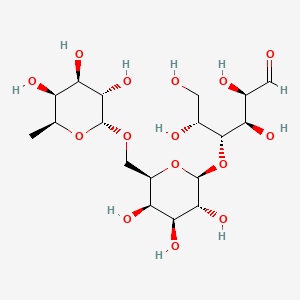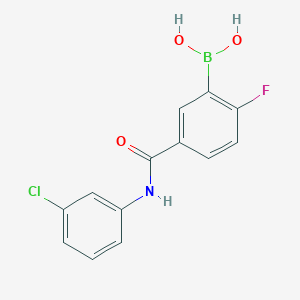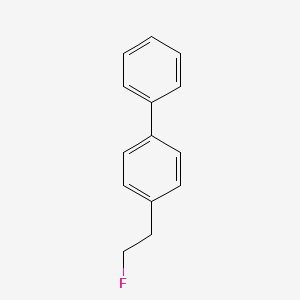
1,1-Biphenyl,4-(2-fluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Biphenyl,4-(2-fluoroethyl)- is an organic compound with the molecular formula C14H13F. It is a derivative of biphenyl, where a fluoroethyl group is attached to the fourth position of one of the phenyl rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Biphenyl,4-(2-fluoroethyl)- can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 1,1-Biphenyl,4-(2-fluoroethyl)- may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Biphenyl,4-(2-fluoroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the fluoroethyl group to other functional groups, such as ethyl or hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
1,1-Biphenyl,4-(2-fluoroethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions, particularly in the development of fluorescent probes and imaging agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1,1-Biphenyl,4-(2-fluoroethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Biphenyl,4-(2-chloroethyl)-
- 1,1-Biphenyl,4-(2-bromoethyl)-
- 1,1-Biphenyl,4-(2-iodoethyl)-
Comparison: 1,1-Biphenyl,4-(2-fluoroethyl)- is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. Compared to its chloro, bromo, and iodo counterparts, the fluoroethyl derivative exhibits different reactivity and stability. The fluorine atom’s high electronegativity and small size influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Eigenschaften
Molekularformel |
C14H13F |
|---|---|
Molekulargewicht |
200.25 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H13F/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI-Schlüssel |
MZAGNYKRYHQRTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


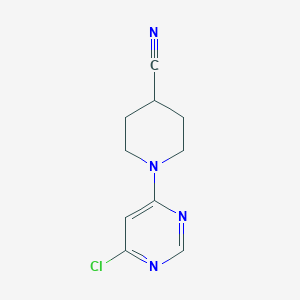
![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
![1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide](/img/structure/B13404760.png)
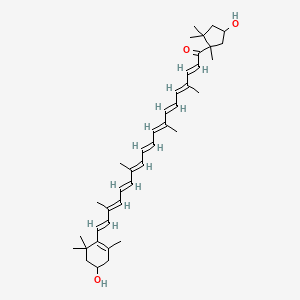
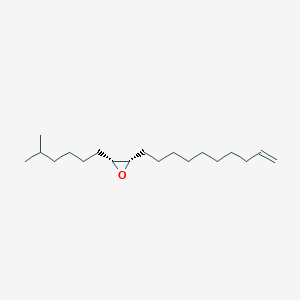

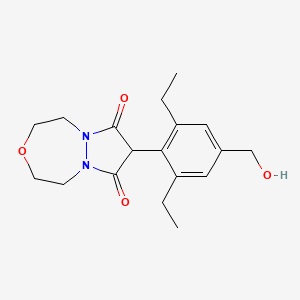
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)
